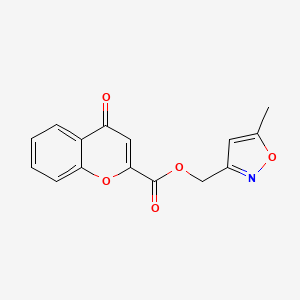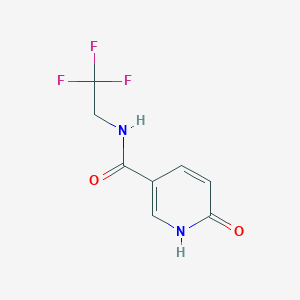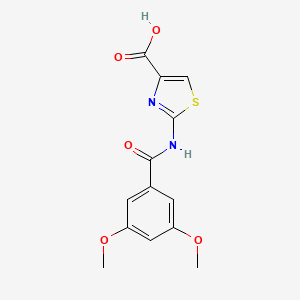
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate, also known as 5-MOC, is a small molecule that has been studied for its potential to act as an enzyme inhibitor. It has a variety of applications in scientific research and has been studied for its potential to be used as a drug.
Mécanisme D'action
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing the enzyme from catalyzing its reaction. This binding is reversible, meaning that the enzyme can be released from the inhibitor after the reaction has been completed.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It has also been shown to have anti-inflammatory and anti-cancer properties. In addition, it has been shown to reduce the levels of certain hormones, such as cortisol and aldosterone.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate in lab experiments has several advantages. It is a small molecule, making it easy to synthesize and store. It is also relatively inexpensive, making it cost-effective for lab experiments. Additionally, it is a reversible inhibitor, meaning that the enzyme can be released from the inhibitor after the reaction has been completed.
The main limitation of this compound for lab experiments is that it is not very specific in its binding, meaning that it can bind to multiple enzymes, making it difficult to study the effects of a single enzyme.
Orientations Futures
There are a variety of potential future directions for research on (5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate. It could be studied further for its potential to be used as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties. Additionally, its mechanism of action could be studied in more detail, as it is not currently known how it binds to enzymes. Finally, its specificity could be improved, making it easier to study the effects of a single enzyme.
Méthodes De Synthèse
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate can be synthesized using a variety of techniques, including the Wittig reaction and the Stille reaction. The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. The Stille reaction involves the reaction of a stannane with an aldehyde or ketone to form a vinylstannane. Both reactions require the use of a base, such as sodium hydroxide, to activate the reaction.
Applications De Recherche Scientifique
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxo-4H-chromene-2-carboxylate has been studied for its potential to act as an enzyme inhibitor. It has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and cyclooxygenases. It has also been studied for its potential to be used as a drug, as it has been shown to have anti-inflammatory and anti-cancer properties.
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)methyl 4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO5/c1-9-6-10(16-21-9)8-19-15(18)14-7-12(17)11-4-2-3-5-13(11)20-14/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPBBSWUXABIND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)COC(=O)C2=CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574417.png)
![N-(4-methoxyphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574425.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B6574432.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6574438.png)
![4-{[(3,4-difluorophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574452.png)
![4-{[(2-bromophenyl)methyl]amino}cyclohexan-1-ol](/img/structure/B6574464.png)
![N-(2,5-dichlorophenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574476.png)
![N-(4-chloro-2-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574481.png)
![N-(2-methoxy-5-methylphenyl)-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6574482.png)
![ethyl 4-{3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamido}benzoate](/img/structure/B6574488.png)
![2,3-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B6574501.png)
![2-{[6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6574520.png)

